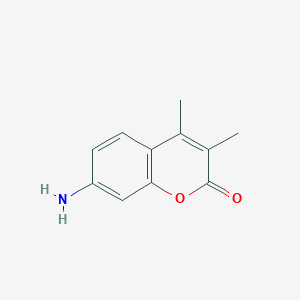
7-Amino-3,4-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-3,4-dimethyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of an amino group at the 7th position and methyl groups at the 3rd and 4th positions on the chromen-2-one scaffold. Coumarin derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3,4-dimethyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For this specific compound, the reaction typically involves the condensation of 3,4-dimethylphenol with ethyl acetoacetate, followed by cyclization and subsequent amination to introduce the amino group at the 7th position .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
7-Amino-3,4-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme activities and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 7-Amino-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The amino group at the 7th position allows the compound to act as a nucleophile, participating in various biochemical reactions. It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s fluorescent properties also make it useful in tracking and imaging studies .
Comparación Con Compuestos Similares
Similar Compounds
7-Amino-4-methyl-2H-chromen-2-one: Similar structure but with a single methyl group at the 4th position.
3-Amino-2H-chromen-2-one: Lacks the methyl groups at the 3rd and 4th positions.
4-Methyl-7-aminocoumarin: Another coumarin derivative with different substitution patterns.
Uniqueness
7-Amino-3,4-dimethyl-2H-chromen-2-one is unique due to the specific positioning of the amino and methyl groups, which confer distinct chemical and biological properties. The presence of two methyl groups enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
7-amino-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C11H11NO2/c1-6-7(2)11(13)14-10-5-8(12)3-4-9(6)10/h3-5H,12H2,1-2H3 |
Clave InChI |
YWHWZGYRIVQPAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


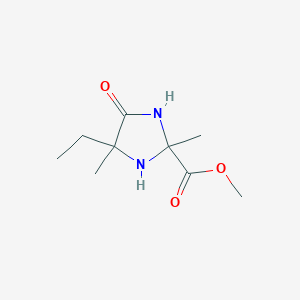
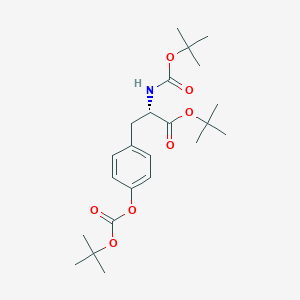
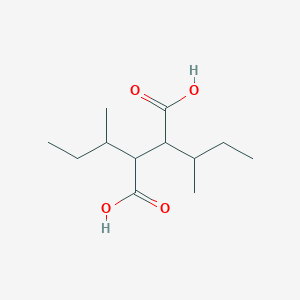
![4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid](/img/structure/B15198352.png)
![Methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15198356.png)
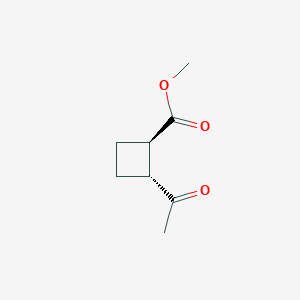

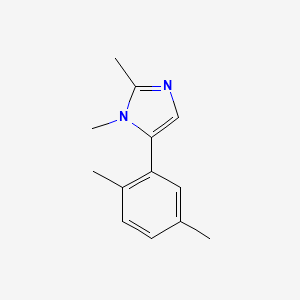
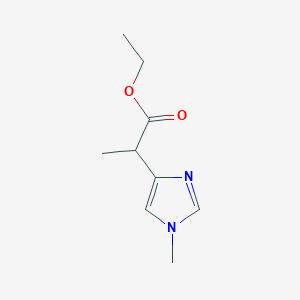
![1-Ethanethioyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15198394.png)


![1-[5-(Hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione](/img/structure/B15198420.png)

